molecular formula C10H13NO3 B13172459 5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde

5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde

Cat. No.: B13172459
M. Wt: 195.21 g/mol
InChI Key: DIYHEMGBPBEONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is an organic compound with the molecular formula C10H13NO3 It is a derivative of furan and pyrrolidine, featuring a hydroxymethyl group attached to the pyrrolidine ring and an aldehyde group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2-(hydroxymethyl)pyrrolidine under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the pyrrolidine derivative to the furan aldehyde. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is unique due to its specific combination of functional groups and ring structuresIts ability to undergo multiple types of chemical reactions and form stable intermediates makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

5-[2-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO3/c12-6-8-2-1-5-11(8)10-4-3-9(7-13)14-10/h3-4,7-8,12H,1-2,5-6H2

InChI Key

DIYHEMGBPBEONP-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=CC=C(O2)C=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.